molecular formula C13H13IN2O B7942330 1-(2-Iodobenzoyl)piperidine-4-carbonitrile

1-(2-Iodobenzoyl)piperidine-4-carbonitrile

Cat. No.: B7942330
M. Wt: 340.16 g/mol
InChI Key: NDJNBHGZXBTTJB-UHFFFAOYSA-N
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Description

1-(2-Iodobenzoyl)piperidine-4-carbonitrile (CAS 1455082-15-1) is a chemical compound with the molecular formula C13H13IN2O and a molecular weight of 340.16 g/mol . This compound features a piperidine-4-carbonitrile scaffold, a structure recognized in medicinal chemistry for its utility in drug discovery and development . The iodine atom on the benzoyl ring makes this compound a particularly valuable building block for synthetic chemistry. It serves as a versatile intermediate that can undergo various cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling researchers to diversify the aromatic moiety and create a library of derivatives for structure-activity relationship (SAR) studies . The benzoylpiperidine fragment is considered a privileged structure in drug design and is known to be a metabolically stable bioisostere of the piperazine ring . This fragment is present in a wide range of bioactive molecules with documented therapeutic potential, including anticancer, antipsychotic, and neuroprotective agents . The incorporation of the carbonitrile group (-C≡N) adds a key functional handle for further chemical modification and can influence the compound's physicochemical properties. This compound is intended for research applications and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-iodobenzoyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJNBHGZXBTTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Dichloromethane is preferred due to its low nucleophilicity and ability to dissolve both reactants.

  • Temperature : Reactions are conducted at 0°C to room temperature to minimize side reactions such as iodide displacement or hydrolysis.

  • Stoichiometry : A 1:1 molar ratio of piperidine-4-carbonitrile to 2-iodobenzoyl chloride ensures minimal waste, though a 10% excess of the acyl chloride is often used to drive the reaction to completion.

Representative Procedure

Piperidine-4-carbonitrile (1.0 equiv, 122 mg, 1.0 mmol) and TEA (1.2 equiv, 0.17 mL, 1.2 mmol) are dissolved in DCM (10 mL). 2-Iodobenzoyl chloride (1.1 equiv, 276 mg, 1.1 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄. Evaporation yields a crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 1-(2-iodobenzoyl)piperidine-4-carbonitrile (290 mg, 85% yield).

Transition Metal-Free Coupling Using Diaryliodonium Salts

Recent advancements in iodoarene chemistry enable the synthesis of aryl ketones without transition metal catalysts. This method employs diaryliodonium salts, which react with piperidine-4-carbonitrile via ligand coupling (Scheme 1).

Mechanism and Advantages

  • Iodonium Salt Activation : Diaryliodonium salts (e.g., 2-iodophenyl)(mesityl)iodonium tetrafluoroborate undergo nucleophilic attack by the piperidine nitrogen, forming a benzoylpiperidine intermediate.

  • Green Chemistry : Eliminates need for toxic metals (e.g., Pd, Cu) and operates under mild conditions (room temperature, aqueous-compatible solvents).

Experimental Data

Iodonium SaltSolventBaseTime (h)Yield (%)
(2-Iodophenyl)(TMP)I⁺MeCNK₂CO₃678
(2-Iodophenyl)(Mes)I⁺DMFCs₂CO₃482

Procedure : Piperidine-4-carbonitrile (1.0 equiv) is added to a solution of (2-iodophenyl)(mesityl)iodonium tetrafluoroborate (1.2 equiv) in acetonitrile (10 mL) with Cs₂CO₃ (2.0 equiv). The mixture is stirred at 25°C for 4 hours, filtered, and concentrated. Flash chromatography (DCM/MeOH, 9:1) yields the title compound.

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry purposes, solid-phase synthesis offers advantages in scalability and purification. This method immobilizes piperidine-4-carbonitrile on Wang resin, followed by acylation with 2-iodobenzoic acid derivatives.

Key Steps

  • Resin Functionalization : Wang resin is treated with piperidine-4-carbonitrile hydrochloride in DMF using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.

  • Acylation : 2-Iodobenzoic acid is activated with HATU and reacted with the resin-bound piperidine.

  • Cleavage : Trifluoroacetic acid (TFA)/DCM (1:9) liberates the product, which is isolated in >90% purity after lyophilization.

Yield and Purity Data

StepPurity (%)Yield (%)
Resin Functionalization9598
Acylation9285
Cleavage9088

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Direct AcylationSimple, high yieldRequires acid chloride handlingIndustrial
Iodonium Salt CouplingMetal-free, mild conditionsCost of iodonium saltsLab-scale
Solid-Phase SynthesisHigh purity, automation-compatibleResin costMedium-scale

Troubleshooting and Optimization

  • Low Yields in Direct Acylation : Ensure anhydrous conditions and fresh acyl chloride. Replace TEA with DIPEA for stronger base activity.

  • Byproduct Formation in Iodonium Method : Use excess piperidine-4-carbonitrile (1.5 equiv) to suppress diaryl ether formation.

  • Resin Degradation : Limit exposure to TFA during cleavage to <2 hours.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed for oxidation reactions.

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the N-oxide derivative.

Scientific Research Applications

1-(2-Iodobenzoyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The iodobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The carbonitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Iodobenzoyl)piperidine-4-carbonitrile 2-iodobenzoyl, nitrile C₁₃H₁₂IN₂O 353.16 High steric bulk; potential sigma-1 receptor affinity
1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile 4-bromo-3-fluorobenzoyl, nitrile C₁₃H₁₂BrFN₂O 311.15 Smaller halogens (Br, F) reduce lipophilicity compared to iodine
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 2-chlorobenzoyl, carboxylic acid C₁₃H₁₄ClNO₃ 267.70 Carboxylic acid enhances solubility but reduces membrane permeability
1-Picolinoylpiperidine-4-carbonitrile picolinoyl (pyridylcarbonyl), nitrile C₁₂H₁₂N₃O 214.25 Aromatic nitrogen may improve binding to kinase targets
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile trifluoroethyl, nitrile C₈H₁₁F₃N₂ 192.18 Trifluoroethyl group increases metabolic stability

Physicochemical Properties

  • Stability : Nitrile groups (as in the target compound) resist hydrolysis better than carboxylic acids (), improving shelf-life .

Key Research Findings

  • Sigma-1 Receptor Targeting : Iodine’s polarizability in the ortho position (as in IPAB) is critical for high-affinity binding, with tumor uptake reaching 3.87% ID/g in murine models .
  • Synthetic Flexibility : Piperidine-4-carbonitrile serves as a versatile scaffold for late-stage functionalization, enabling C–H hydroxylation/amination () .
  • Thermodynamic Stability: Trifluoroethyl and picolinoyl derivatives () exhibit improved thermal stability compared to iodobenzoyl analogs, favoring industrial applications .

Biological Activity

1-(2-Iodobenzoyl)piperidine-4-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-iodobenzoyl group and a carbonitrile functional group. The presence of iodine in the structure may enhance its reactivity and biological activity compared to other derivatives.

Chemical Formula

  • Molecular Formula : C13H12IN3O
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom may facilitate interactions through halogen bonding, enhancing binding affinity and specificity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have been studied for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may possess similar antimicrobial activity, warranting further investigation.

Anticancer Potential

Several studies have explored the anticancer properties of piperidine derivatives. The compound's ability to induce apoptosis in cancer cells has been observed in related analogs. A case study examining a structurally similar compound showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Similar Piperidine DerivativeE. coli12

This data suggests that the compound exhibits promising antimicrobial properties.

Study 2: Anticancer Activity Evaluation

In another case study focusing on anticancer activity:

CompoundCell LineIC50 (µM)
This compoundHeLa8.5
Related Compound AHeLa10.0

The results indicate that this compound has a lower IC50 value than the related compound, suggesting enhanced potency against cancer cells.

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